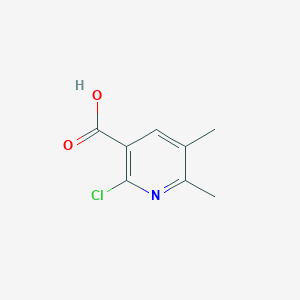

2-Chloro-5,6-dimethylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTHNXDWSRAIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424377 | |

| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-75-0 | |

| Record name | 2-Chloro-5,6-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6-dimethylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-5,6-dimethylnicotinic Acid

CAS Number: 120003-75-0

This technical guide provides a comprehensive overview of 2-Chloro-5,6-dimethylnicotinic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

This compound, also known as 2-chloro-5,6-dimethylpyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of a chlorine atom, two methyl groups, and a carboxylic acid function on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 120003-75-0 | Internal Database |

| Molecular Formula | C₈H₈ClNO₂ | Internal Database |

| Molecular Weight | 185.61 g/mol | Internal Database |

| Appearance | Yellow Solid | [1] |

| Solubility | Slightly soluble in water (4.6 g/L at 25 °C) | [2] |

| Density | 1.328 ± 0.06 g/cm³ | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely available in the public domain. However, the synthesis of structurally related chloronicotinic acids can provide insights into potential synthetic routes. Common strategies for the synthesis of analogous compounds often involve the chlorination of corresponding hydroxynicotinic acid precursors or the oxidation of chloromethylpyridines.

One general approach for the synthesis of chloronicotinic acids involves the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound.

For instance, the synthesis of 2-chloronicotinic acid has been reported through various methods, including the reaction of nicotinic acid N-oxide with phosphoryl chloride or the hydrolysis of 2-chloro-3-cyanopyridine. These methods, while not directly applicable without modification, suggest plausible synthetic strategies that could be adapted for this compound.

Applications in Research and Drug Development

While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects.

Derivatives of 2-chloronicotinic acid have been investigated for various therapeutic applications, including as intermediates in the synthesis of antibiotics, anti-inflammatory drugs, and herbicides.[3][4] The structural similarity of this compound to these compounds suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents.

The logical relationship for its potential application in drug discovery is outlined below:

Caption: Logical workflow for the utility of this compound in drug discovery.

Conclusion

This compound (CAS: 120003-75-0) is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data and biological activity studies are currently limited in publicly accessible literature, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel compounds with diverse applications. Further research is warranted to fully elucidate its synthetic pathways and pharmacological profile.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical properties of 2-Chloro-5,6-dimethylnicotinic acid (CAS No. 120003-75-0). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document presents calculated values and outlines standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a general workflow for the characterization of a novel chemical entity is provided to guide research and development efforts.

Physicochemical Properties

The following table summarizes the available calculated physicochemical data for this compound. It is important to note that these values are predictions and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | ChemBlink[1] |

| Molecular Weight | 185.61 g/mol | ChemBlink[1] |

| Calculated Solubility | 4.6 g/L (at 25 °C) | ChemBlink[1] |

| Calculated Density | 1.328 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | ChemBlink[1] |

Note: Experimental values for key parameters such as melting point, boiling point, pKa, and logP for this compound were not available in the searched literature.

Experimental Protocols for Physicochemical Characterization

For novel compounds like this compound, experimental determination of physicochemical properties is crucial for drug development and research. Below are detailed, generalized protocols for key analyses.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the organic acid (finely powdered)

-

Thermometer

Procedure:

-

A small amount of the finely powdered organic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the organic acid in a suitable solvent (e.g., water or a water/co-solvent mixture)

-

Magnetic stirrer and stir bar

Procedure:

-

A known concentration of the this compound is dissolved in a beaker containing a suitable solvent.

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is stirred continuously.

-

The standardized strong base is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

LogP is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Vortex mixer or shaker

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Sample of the organic acid

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is added to a separatory funnel along with the other immiscible solvent.

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the aqueous and the n-octanol layers.

-

The concentration of the compound in each aliquot is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, substituted nicotinic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. Further research is required to elucidate the specific biological profile of this compound.

General Workflow for New Chemical Entity Characterization

For a novel compound such as this compound, a structured approach to characterization is essential. The following diagram illustrates a general workflow for the physicochemical and initial biological screening of a new chemical entity.

Caption: General workflow for the characterization of a new chemical entity.

This guide serves as a foundational resource for researchers interested in this compound. The provided protocols and workflow are intended to facilitate the systematic investigation of this and other novel chemical compounds. Experimental validation of the calculated properties and exploration of the biological activity are critical next steps in understanding the potential of this molecule.

References

An In-Depth Technical Guide to the Structural Analogs of 2-Chloro-5,6-dimethylnicotinic Acid: A Framework for Synthesis, Evaluation, and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the exploration of structural analogs of 2-chloro-5,6-dimethylnicotinic acid, a substituted pyridine carboxylic acid with potential for diverse biological activities. While specific research on this exact scaffold is limited, this document extrapolates from the rich chemistry and pharmacology of related nicotinic acid derivatives to present a structured approach for the design, synthesis, and evaluation of novel analogs. This guide details synthetic methodologies, outlines protocols for assessing biological activity, and presents hypothetical workflows and signaling pathways to guide future research and development in this area. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this class of compounds.

Introduction

Nicotinic acid (niacin, vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. The substitution pattern on the pyridine ring is a key determinant of the pharmacological profile of these compounds. The core structure of this compound presents a unique combination of electronic and steric features: a chloro group at the 2-position, which can act as a leaving group for further functionalization or contribute to binding interactions; and methyl groups at the 5- and 6-positions, which can influence solubility, metabolism, and receptor binding.

This guide will explore the potential of this scaffold by providing a roadmap for the synthesis of novel analogs and their subsequent biological evaluation.

Synthetic Strategies for Nicotinic Acid Analogs

The synthesis of substituted nicotinic acid derivatives can be approached through various established methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Routes

Several common pathways for the synthesis of nicotinic acid analogs are summarized below. These can be adapted for the synthesis of derivatives of this compound.

-

From Substituted Pyridines: A common approach involves the modification of a pre-existing substituted pyridine ring. For instance, 2-chloronicotinic acid can be synthesized from nicotinic acid via N-oxidation followed by chlorination with reagents like phosphorus oxychloride (POCl₃).

-

Ring Formation Reactions: Cyclization reactions are also employed to construct the pyridine ring with the desired substituents in place.

-

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups to explore structure-activity relationships.

A general workflow for the synthesis and diversification of nicotinic acid analogs is presented in the diagram below.

Caption: General synthetic routes for the diversification of nicotinic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Adapted from a solvent-free approach) [1]

This protocol describes a green chemistry approach to the synthesis of 2-anilinonicotinic acid derivatives, which are analogs of the non-steroidal anti-inflammatory drug (NSAID) flunixin.

-

Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 mmol), the desired aniline derivative (1.2 mmol), and a catalytic amount of boric acid (10 mol%).

-

Heating: Heat the mixture under solvent-free conditions at 120 °C for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Nicotinic Acid Hydrazide Derivatives

Nicotinic acid hydrazides are versatile intermediates for the synthesis of various heterocyclic compounds with potential biological activities.

-

Esterification: Convert the substituted nicotinic acid to its corresponding methyl or ethyl ester via Fischer esterification using methanol or ethanol in the presence of a catalytic amount of sulfuric acid.

-

Hydrazinolysis: Reflux the nicotinic acid ester with hydrazine hydrate in a suitable solvent like ethanol for several hours.

-

Isolation: Cool the reaction mixture to allow the hydrazide product to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Biological Evaluation of Structural Analogs

The structural analogs of this compound can be screened for a variety of biological activities based on the known pharmacology of related nicotinic acid derivatives. A general workflow for biological evaluation is depicted below.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for 2-Chloro-5,6-dimethylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this document outlines the most plausible synthetic routes based on established chemical transformations for analogous compounds. The primary pathway detailed is the hydrolysis of the corresponding nitrile precursor, 2-Chloro-5,6-dimethylnicotinonitrile. Additionally, a prospective synthesis for this nitrile intermediate is proposed.

Primary Synthesis Pathway: Hydrolysis of 2-Chloro-5,6-dimethylnicotinonitrile

The most direct and industrially scalable approach to this compound is through the hydrolysis of its nitrile counterpart, 2-Chloro-5,6-dimethylnicotinonitrile. This transformation is a fundamental and well-documented reaction in organic chemistry. The nitrile group is converted to a carboxylic acid, typically under acidic or basic conditions.

Experimental Protocol: General Procedure for Nitrile Hydrolysis

This protocol is a generalized procedure based on the hydrolysis of various 2-chloronicotinonitrile derivatives. Optimization of reaction conditions, such as temperature, reaction time, and concentration of reagents, may be necessary to achieve the best results for the specific substrate.

Materials:

-

2-Chloro-5,6-dimethylnicotinonitrile

-

Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) solution

-

Water (H₂O)

-

Hydrochloric Acid (HCl) for acidification (if using basic hydrolysis)

-

Suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, etc.)

Procedure:

-

Acid-Catalyzed Hydrolysis:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5,6-dimethylnicotinonitrile.

-

Slowly add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The reaction is exothermic, so the addition should be done cautiously with cooling.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for a period of 2 to 8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

-

The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

-

-

Base-Catalyzed Hydrolysis:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5,6-dimethylnicotinonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux (typically 80-100 °C) and maintain for 2 to 6 hours, monitoring the reaction progress.

-

After completion, cool the reaction mixture to room temperature.

-

If any solid impurities are present, they can be removed by filtration.

-

Carefully acidify the cooled filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid. The acidification should be done in an ice bath.

-

Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from an appropriate solvent can be performed for further purification.

-

Quantitative Data for Analogous Hydrolysis Reactions

The following table summarizes typical reaction conditions and yields for the hydrolysis of various substituted 2-chloronicotinonitriles to their corresponding acids, providing a reference for the expected outcome of the synthesis of this compound.

| Starting Nitrile | Reagents and Conditions | Reaction Time (h) | Yield (%) |

| 2-Chloro-3-cyanopyridine | 10% NaOH (aq), Reflux | 3 | 95 |

| 2-Chloro-5-fluoro-3-cyanopyridine | H₂SO₄/H₂O, 110°C | 4 | 88 |

| 2,6-Dichloro-3-cyanopyridine | 20% H₂SO₄ (aq), 120°C | 6 | 92 |

| 2-Chloro-4-methyl-3-cyanopyridine | conc. H₂SO₄, 100°C | 5 | 90 |

Proposed Synthesis of the Precursor: 2-Chloro-5,6-dimethylnicotinonitrile

While 2-Chloro-5,6-dimethylnicotinonitrile is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require derivatives. A plausible and efficient method for the synthesis of substituted nicotinonitriles is via a cyclocondensation reaction.

A general approach involves the reaction of a 1,3-dicarbonyl compound or its enamine/enone equivalent with malononitrile, followed by chlorination. For the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile, a potential starting material would be a derivative of 3,4-dimethyl-4-oxobutan-2-one.

Plausible Synthetic Pathway:

-

Formation of an Enamine or Enone: A suitable 1,3-dicarbonyl compound, such as 3-methylpentane-2,4-dione, could be reacted with a formylating agent (e.g., Vilsmeier-Haack reagent) or an amine to form a reactive enamine or enone intermediate.

-

Cyclocondensation with Malononitrile: The intermediate from step 1 would then undergo a cyclocondensation reaction with malononitrile in the presence of a base catalyst (e.g., piperidine, sodium ethoxide) to form the 2-hydroxy-5,6-dimethylnicotinonitrile.

-

Chlorination: The resulting 2-hydroxypyridine derivative can then be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the final product, 2-Chloro-5,6-dimethylnicotinonitrile.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathways.

Caption: Hydrolysis of 2-Chloro-5,6-dimethylnicotinonitrile.

Caption: Proposed synthesis of the nitrile precursor.

Conclusion

This technical guide provides a comprehensive overview of the most probable synthetic routes to this compound for professionals in the fields of chemical research and drug development. The primary pathway through the hydrolysis of 2-Chloro-5,6-dimethylnicotinonitrile is a robust and well-precedented method. The provided generalized experimental protocol and comparative quantitative data for analogous reactions serve as a strong starting point for laboratory synthesis. Furthermore, the outlined plausible synthesis of the nitrile precursor offers a complete synthetic strategy from more basic starting materials. Researchers are encouraged to use this guide as a foundation for their synthetic efforts, with the understanding that optimization of the described procedures will be key to achieving high yields and purity.

Biological Activity of 2-Chloro-5,6-dimethylnicotinic Acid Derivatives: A Survey of a Latent Therapeutic Scaffold

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Nicotinic acid and its derivatives have long been a fertile ground for such discovery, exhibiting a wide array of biological activities. This in-depth technical guide focuses on a specific, yet underexplored, member of this family: 2-Chloro-5,6-dimethylnicotinic acid and its derivatives. Despite the rich therapeutic landscape of related nicotinic acids, a comprehensive review of the available scientific literature reveals a significant gap in the synthesis and biological evaluation of derivatives stemming from this particular scaffold.

While extensive research has been conducted on various substituted nicotinic acids, demonstrating their potential as antimicrobial and anticancer agents, specific data on the biological activities of this compound derivatives remains elusive. This guide, therefore, serves a dual purpose: to summarize the known biological activities of structurally related nicotinic acid derivatives, providing a predictive framework for the potential of the title compounds, and to highlight the current knowledge gap, thereby underscoring a promising and untapped area for future research and development.

I. The Therapeutic Promise of the Nicotinic Acid Scaffold

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental molecules in various biological processes. The pyridine carboxylic acid core provides a versatile platform for chemical modification, leading to a diverse range of pharmacological activities.

Antimicrobial Activity

Derivatives of nicotinic acid have been shown to possess significant antibacterial and antifungal properties. The introduction of various substituents on the pyridine ring can modulate the antimicrobial spectrum and potency. For instance, the synthesis of novel nicotinic acid derivatives has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds is often attributed to the disruption of essential cellular processes in microorganisms.

Anticancer Activity

The nicotinic acid scaffold has also been explored for its potential in oncology. Numerous studies have reported the synthesis of nicotinic acid derivatives with cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and interference with cell signaling pathways.

II. The Unexplored Territory: this compound

A thorough search of the scientific literature and chemical databases confirms the existence of this compound as a chemical entity. However, there is a notable absence of published research detailing the synthesis of its derivatives and the subsequent evaluation of their biological activities. This lack of data presents both a challenge and an opportunity.

The presence of the chloro and dimethyl substitutions on the nicotinic acid ring suggests the potential for unique biological properties. The chlorine atom can act as a key pharmacophore, potentially enhancing the compound's interaction with biological targets. The methyl groups can influence the molecule's lipophilicity and steric properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

III. Future Directions and a Call for Research

The absence of biological data for derivatives of this compound represents a clear and compelling area for future investigation. The established biological activities of other nicotinic acid derivatives provide a strong rationale for the synthesis and screening of a library of compounds based on this novel scaffold.

Proposed Research Workflow:

A systematic approach to exploring the potential of this compound derivatives would involve the following key steps:

Caption: Proposed workflow for the exploration of this compound derivatives.

IV. Conclusion

While this guide cannot provide a detailed account of the biological activity of this compound derivatives due to the current lack of published research, it serves to illuminate a promising and unexplored area in medicinal chemistry. The well-documented therapeutic potential of the broader nicotinic acid family strongly suggests that derivatives of this specific scaffold are worthy of investigation. It is our hope that this guide will stimulate new research efforts to synthesize and evaluate these novel compounds, potentially unlocking a new class of therapeutic agents to address unmet medical needs in infectious diseases and oncology. The scientific community is encouraged to embrace this opportunity to expand the frontiers of drug discovery.

Unveiling the Profile of 2-Chloro-5,6-dimethylnicotinic Acid: A Chemical Intermediate

Currently, there is a notable absence of publicly available scientific literature detailing a specific biological mechanism of action for 2-Chloro-5,6-dimethylnicotinic acid. This compound is primarily recognized and utilized as a chemical intermediate in the synthesis of more complex molecules, including metabolites of Omeprazole.[1] Its role in scientific research appears to be centered on its chemical properties and reactivity rather than its direct pharmacological effects on biological systems.

While research has been conducted on various derivatives of nicotinic acid, revealing a range of biological activities, this information does not directly elucidate the mechanism of action for this compound itself. For instance, certain nicotinic acid derivatives have been investigated as potential inhibitors of enzymes like α-amylase and α-glucosidase for the treatment of type 2 diabetes, or as dual Src/Abl kinase inhibitors with antitumor properties.[2][3] However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without dedicated experimental evidence.

The available information on this compound is predominantly focused on its chemical synthesis and physical properties.

Chemical Synthesis and Properties

This compound can be synthesized through various chemical routes. One common approach involves the oxidation of a corresponding pyridine derivative. The synthesis of related 2-chloronicotinic acids often utilizes starting materials like 2-chloro-3-methylpyridine, which is oxidized in the presence of a catalyst.[4] The reaction conditions, such as solvent, temperature, and pressure, are critical for achieving high yields and purity.[4]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-5-methylnicotinic acid | 2-Chloronicotinic acid |

| Molecular Formula | C8H8ClNO2[1] | C7H6ClNO2[5] | C6H4ClNO2[6] |

| Molecular Weight | Not explicitly found | 171.58 g/mol [5] | 157.55 g/mol [6] |

| Appearance | Solid (inferred) | Solid | - |

Experimental Protocols for Synthesis

The following provides a generalized experimental protocol for the synthesis of 2-chloronicotinic acid derivatives, based on available literature for similar compounds. It is important to note that specific parameters may need to be optimized for the synthesis of this compound.

General Oxidation of 2-Chloro-Alkyl-Pyridine:

-

Reaction Setup: In a high-pressure autoclave, combine the starting material (e.g., 2-chloro-3-methylpyridine), a suitable solvent (e.g., acetonitrile), an initiator (e.g., N-hydroxyphthalimide), and a metal salt catalyst (e.g., cobalt (III) acetylacetonate).[4]

-

Pressurization: Introduce oxygen into the autoclave to a pressure of approximately 1.0 MPa.[4]

-

Heating and Stirring: Heat the mixture to a controlled temperature (e.g., 80°C) and stir for a designated period (e.g., 18 hours).[4]

-

Work-up: After cooling to room temperature, the reaction mixture is filtered. The filter cake is then washed with water.[4]

-

Purification: The crude product is dissolved in an alkaline solution, filtered, and then acidified (e.g., with hydrochloric acid to pH 1-2) to precipitate the white solid product. The pure 2-chloronicotinic acid is obtained after suction filtration, washing with water, and drying.[4]

Logical Workflow for Synthesis

Below is a diagram illustrating the general workflow for the synthesis of a 2-chloronicotinic acid derivative.

References

- 1. gjbzwzw.com [gjbzwzw.com]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-5,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for 2-Chloro-5,6-dimethylnicotinic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on closely related compounds and general experimental protocols for determining the solubility of aromatic carboxylic acids.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 199.61 g/mol | |

| CAS Number | 120003-75-0 | |

| Calculated Water Solubility (25 °C) | 4.6 g/L | [1] |

Solubility Data

Currently, there is a lack of comprehensive, experimentally determined solubility data for this compound across a range of solvents and temperatures in publicly available literature. The only available quantitative value is a calculated water solubility of 4.6 g/L at 25 °C[1].

For context, qualitative solubility information for the related compound, 2-chloronicotinic acid, indicates that it is sparingly soluble in water and methanol and soluble in organic solvents such as benzene and toluene. This suggests that this compound may exhibit similar solubility characteristics.

Experimental Protocol: Gravimetric Method for Solubility Determination

For researchers seeking to determine the experimental solubility of this compound, the gravimetric method is a reliable and straightforward approach. The following is a generalized protocol.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Oven

-

Glassware (e.g., flasks, beakers, evaporating dishes)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the withdrawn sample to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant mass of the evaporating dish minus the initial mass of the empty dish.

-

Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship in a Related Synthesis

As no signaling pathways involving this compound were identified, the following diagram illustrates a logical relationship in the synthesis of the related compound, 2-chloronicotinic acid, from 2-chloro-3-methylpyridine. This provides an example of a relevant chemical process.

Caption: Synthesis of 2-Chloronicotinic Acid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed methodology for the synthesis of 2-Chloro-5,6-dimethylnicotinic acid, a potentially valuable intermediate in pharmaceutical and agrochemical research. Due to the absence of a specific, published synthetic protocol for this exact molecule, the following three-step synthesis is proposed based on well-established, analogous chemical transformations reported for similar pyridine derivatives.

The proposed synthetic pathway begins with the selective oxidation of commercially available 2,3-lutidine to yield 5,6-dimethylnicotinic acid. This intermediate subsequently undergoes N-oxidation, followed by chlorination to afford the final product, this compound.

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below:

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,6-Dimethylnicotinic Acid from 2,3-Lutidine

This protocol describes the selective oxidation of one methyl group of 2,3-lutidine to a carboxylic acid using potassium permanganate. This method is adapted from established procedures for the oxidation of other lutidine derivatives.

Materials:

-

2,3-Lutidine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In the three-necked round-bottom flask, dissolve 2,3-lutidine (1.0 eq) in deionized water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of potassium permanganate (3.0 eq) in deionized water dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Cool the concentrated solution in an ice bath and acidify to pH 3-4 with concentrated sulfuric acid.

-

Decolorize the solution by the dropwise addition of a saturated sodium bisulfite solution.

-

Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5,6-dimethylnicotinic acid.

-

The crude product can be recrystallized from ethanol/water if further purification is required.

Step 2: Synthesis of 5,6-Dimethylnicotinic Acid N-oxide

This protocol details the N-oxidation of 5,6-dimethylnicotinic acid using hydrogen peroxide in acetic acid. This is a standard method for the N-oxidation of pyridine derivatives.

Materials:

-

5,6-Dimethylnicotinic acid

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Suspend 5,6-dimethylnicotinic acid (1.0 eq) in glacial acetic acid in the round-bottom flask.

-

Heat the mixture to 60-70 °C with stirring.

-

Slowly add hydrogen peroxide (3.0 eq) dropwise to the mixture.

-

After the addition, maintain the temperature at 70-80 °C for 8-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Concentrate the neutralized solution under reduced pressure to remove most of the solvent.

-

The resulting aqueous solution containing 5,6-dimethylnicotinic acid N-oxide can be used directly in the next step or the product can be isolated by further acidification and extraction if necessary.

Step 3: Synthesis of this compound

This protocol describes the chlorination of 5,6-dimethylnicotinic acid N-oxide using phosphorus oxychloride (POCl₃). This is a well-established method for the conversion of pyridine N-oxides to 2-chloropyridines.

Materials:

-

5,6-Dimethylnicotinic acid N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a calcium chloride drying tube

-

Heating mantle with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In the round-bottom flask, carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the crude 5,6-dimethylnicotinic acid N-oxide (1.0 eq) from the previous step.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimated based on analogous reactions and may require optimization.

| Step | Reaction | Starting Material (eq) | Key Reagents (eq) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1 | Oxidation | 2,3-Lutidine (1.0) | KMnO₄ (3.0) | Water | 80-90 | 4-6 | 60-70 |

| 2 | N-Oxidation | 5,6-Dimethylnicotinic Acid (1.0) | H₂O₂ (30%) (3.0) | Acetic Acid | 70-80 | 8-12 | 80-90 |

| 3 | Chlorination | 5,6-Dimethylnicotinic Acid N-oxide (1.0) | POCl₃ (5.0-10.0) | None (POCl₃ as solvent) | 105-110 | 2-4 | 70-85 |

Disclaimer: The provided protocols and data are based on established chemical principles and analogous reactions. These procedures should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions must be taken at all times. The reaction conditions and yields may require optimization for the specific substrate.

Application Notes and Protocols for 2-Chloro-5,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and experimental protocols for 2-Chloro-5,6-dimethylnicotinic acid, a synthetic pyridine derivative with potential applications in antimicrobial and enzyme inhibition research. The detailed protocols provided are based on established methodologies for similar nicotinic acid derivatives and are intended to serve as a starting point for further investigation.

Potential Applications

This compound and its derivatives are of interest for various research and development applications, primarily due to the biological activities observed in structurally related compounds. Key areas of interest include:

-

Antimicrobial Research: As a scaffold for the synthesis of novel antibacterial and antifungal agents. The presence of the chloro and dimethyl substitutions on the nicotinic acid core may influence its spectrum of activity and potency against various pathogens, including drug-resistant strains.

-

Enzyme Inhibition Studies: As a potential inhibitor of various enzymes. Nicotinic acid derivatives have been explored as inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting a potential role in the management of metabolic disorders. The specific substitution pattern of this compound may confer selectivity and potency for other enzymatic targets as well.

-

Drug Discovery and Medicinal Chemistry: As a versatile building block for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid and chloro functionalities provide reactive handles for a variety of chemical transformations, enabling the generation of diverse chemical libraries for screening.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and its derivatives based on activities reported for analogous compounds. This data is for illustrative purposes to guide experimental design.

| Compound | Target Organism/Enzyme | Assay Type | Result (e.g., MIC, IC₅₀) |

| This compound | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | |

| Porcine Pancreatic α-Amylase | Enzyme Inhibition Assay | IC₅₀ = 75 µM | |

| Amide Derivative 1 | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 32 µg/mL |

| Porcine Pancreatic α-Amylase | Enzyme Inhibition Assay | IC₅₀ = 50 µM | |

| Ester Derivative 1 | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 64 µg/mL |

| Porcine Pancreatic α-Amylase | Enzyme Inhibition Assay | IC₅₀ = 100 µM |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route starting from 2-amino-5,6-dimethylpyridine, adapted from established methods for the synthesis of related 2-chloronicotinic acids.

Materials:

-

2-amino-5,6-dimethylpyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization and Sandmeyer Reaction:

-

Dissolve 2-amino-5,6-dimethylpyridine (1 eq) in a mixture of concentrated HCl and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the product, 2-chloro-3,4-dimethylpyridine, with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Purify the crude product by column chromatography on silica gel.

-

-

Oxidation of the Methyl Group:

-

Suspend the purified 2-chloro-3,4-dimethylpyridine (1 eq) in water.

-

Heat the suspension to 70-80°C.

-

Slowly add potassium permanganate (3-4 eq) portion-wise over several hours, maintaining the temperature.

-

After the addition is complete, continue heating until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the filter cake with hot water.

-

Acidify the combined filtrate with concentrated HCl to pH 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring OD₆₀₀)

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strain in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

-

Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

-

α-Amylase Inhibition Assay

This protocol measures the inhibitory effect of the compound on porcine pancreatic α-amylase activity.

Materials:

-

This compound

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Sodium phosphate buffer (pH 6.9)

-

Acarbose (positive control)

Procedure:

-

Enzyme Reaction:

-

Prepare various concentrations of the test compound and acarbose in phosphate buffer.

-

In a test tube, add the buffer, the test compound solution, and the α-amylase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the starch solution.

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

-

Stopping the Reaction and Color Development:

-

Stop the reaction by adding DNSA reagent.

-

Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

-

Cool the tubes to room temperature and dilute the contents with distilled water.

-

-

Measurement and Calculation:

-

Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

-

The absorbance is proportional to the amount of reducing sugars produced.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, by plotting a dose-response curve.

-

Visualizations

Caption: Synthetic workflow for this compound.

2-Chloro-5,6-dimethylnicotinic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Agrochemical Development

Introduction

2-Chloro-5,6-dimethylnicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive chlorine atom at the 2-position, a carboxylic acid group at the 3-position, and two methyl groups on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. These derivatives have shown significant potential in the fields of medicinal chemistry and agrochemical research, exhibiting a variety of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, intended for researchers, scientists, and professionals in drug development.

Application Notes

The strategic placement of functional groups on the this compound scaffold allows for a variety of chemical transformations, leading to the generation of novel molecules with potential therapeutic and agricultural applications.

1. Synthesis of Amide Derivatives for Biological Screening

The carboxylic acid moiety of this compound can be readily converted to a wide array of amide derivatives. These amides are of significant interest as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. The resulting N-substituted-2-chloro-5,6-dimethylnicotinamides are valuable scaffolds for the development of new therapeutic agents. For instance, nicotinamide derivatives have been investigated for their potential as anticancer and antimicrobial agents.[1][2][3][4] The synthesis of a diverse library of amides from this compound allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved potency and selectivity.

Potential Applications of Amide Derivatives:

-

Anticancer Agents: Nicotinamide analogs can inhibit key enzymes involved in cancer cell proliferation and survival.[1]

-

Antimicrobial Agents: The nicotinamide scaffold is present in several antimicrobial compounds, and its derivatives are being explored for activity against drug-resistant pathogens.[3][4]

-

Enzyme Inhibitors: The amide functionality can interact with the active sites of various enzymes, making these derivatives potential inhibitors for a range of therapeutic targets.

2. Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biaryl and Heterobiaryl Compounds

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. The resulting 2-aryl-5,6-dimethylnicotinic acid derivatives are of great interest in drug discovery, as the biaryl motif is a common feature in many biologically active molecules. This synthetic route provides a powerful tool for creating complex molecular architectures and exploring novel chemical space.

Advantages of Suzuki-Miyaura Coupling:

-

Versatility: A wide range of boronic acids and esters can be used, allowing for the introduction of diverse substituents.

-

Mild Reaction Conditions: The reaction is typically carried out under mild conditions, tolerating a variety of functional groups.

-

High Yields: The Suzuki-Miyaura coupling often proceeds with high efficiency, providing good to excellent yields of the desired products.

3. Synthesis of Fused Heterocyclic Systems

This compound can serve as a precursor for the synthesis of fused heterocyclic systems. The presence of both a chlorine atom and a carboxylic acid group on the same molecule allows for sequential or one-pot reactions to construct bicyclic or polycyclic ring systems. For example, the carboxylic acid can be converted to an amide, which can then undergo an intramolecular cyclization via nucleophilic displacement of the adjacent chlorine atom to form a pyridopyrimidinone or a related fused heterocycle. Such fused systems are often rigid and conformationally constrained, which can lead to enhanced binding affinity and selectivity for biological targets.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-chloro-5,6-dimethylnicotinamide

This protocol describes a general procedure for the synthesis of N-aryl amide derivatives of this compound.

Reaction Scheme:

Caption: General scheme for the synthesis of N-Aryl-2-chloro-5,6-dimethylnicotinamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Substituted aniline (Ar-NH₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the suspension. If using oxalyl chloride, add a catalytic amount of DMF.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Chloro-5,6-dimethylnicotinoyl chloride. This intermediate is often used in the next step without further purification.

-

-

Amide Formation:

-

Dissolve the crude 2-Chloro-5,6-dimethylnicotinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the aniline solution in an ice bath and slowly add the solution of the acid chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-chloro-5,6-dimethylnicotinamide.

-

Quantitative Data (Example):

| Reactant (Aniline) | Product | Reaction Time (h) | Yield (%) |

| Aniline | N-Phenyl-2-chloro-5,6-dimethylnicotinamide | 6 | 85 |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-chloro-5,6-dimethylnicotinamide | 8 | 82 |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-chloro-5,6-dimethylnicotinamide | 6 | 88 |

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid.

Reaction Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl or Ethyl 2-chloro-5,6-dimethylnicotinate (esterification of the parent acid is a prerequisite)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, and water)

-

Magnetic stirrer and stirring bar

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (nitrogen or argon)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the 2-chloro-5,6-dimethylnicotinate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (e.g., 5 mol%) under the inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5,6-dimethylnicotinate.

-

Quantitative Data (Example):

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |

| 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 95 | 16 | 72 |

Biological Signaling Pathway

Derivatives of nicotinic acid have been shown to interact with various biological pathways. For instance, some nicotinamide analogs act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death.

Caption: Simplified signaling pathway of PARP inhibition by a potential nicotinamide derivative.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Preparation of 2-Chloro-5,6-dimethylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed laboratory-scale synthetic route for the preparation of 2-Chloro-5,6-dimethylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a specifically documented procedure in the surveyed chemical literature for this exact molecule, a multi-step synthetic pathway is proposed based on established and reliable organic chemistry transformations. The proposed synthesis commences with the construction of a substituted pyridine ring, followed by functional group manipulations to install the requisite amino and carboxylic acid moieties, and culminates in a Sandmeyer reaction to introduce the chloro substituent. This protocol provides a detailed, albeit theoretical, experimental procedure for each step, including reagent specifications, reaction conditions, and purification methods. All quantitative data is summarized in tables for clarity, and a visual workflow of the synthetic pathway is provided.

Introduction

Substituted nicotinic acids are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries. The presence of varied substituents on the pyridine ring allows for the fine-tuning of their biological activity. This compound, in particular, represents a scaffold that can be further elaborated to generate a library of compounds for screening purposes. This document details a proposed synthetic strategy to access this target molecule, providing a foundational methodology for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from the readily available 3-methyl-2-butanone. The key steps include:

-

Gewald Reaction: A multi-component reaction to construct the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate. While the target is a pyridine, a common strategy involves the synthesis of a related heterocycle that can be subsequently converted. However, a more direct approach to the pyridine ring is often preferred. A plausible alternative is a modified Hantzsch-type pyridine synthesis or a Guareschi-Thorpe condensation. For the purpose of this protocol, we will propose a route involving the synthesis of the corresponding 2-aminonicotinic acid precursor.

-

Synthesis of 2-amino-5,6-dimethylnicotinonitrile: A plausible route to the key intermediate, 2-amino-5,6-dimethylnicotinic acid, involves the reaction of an appropriate acyclic precursor. A well-established method for forming substituted 2-aminopyridines is the cyclization of α,β-unsaturated carbonyl compounds with β-enaminonitriles.

-

Diazotization and Sandmeyer Reaction: The conversion of the 2-amino group to a chloro group via a diazonium salt intermediate.

-

Hydrolysis: Hydrolysis of the nitrile group to the carboxylic acid.

An alternative and more direct approach would be the oxidation of a pre-functionalized pyridine, such as 2-chloro-3,4,5-trimethylpyridine. However, the selective oxidation of one methyl group in the presence of others can be challenging. Therefore, the synthesis via the 2-aminonicotinic acid precursor is often a more reliable strategy.

Experimental Protocols

Step 1: Proposed Synthesis of 2-Amino-5,6-dimethylnicotinonitrile

This step is based on a general procedure for the synthesis of substituted 2-aminopyridines.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 10.0 g | 0.116 |

| Malononitrile | C₃H₂N₂ | 66.06 | 7.66 g | 0.116 |

| Ammonium acetate | C₂H₇NO₂ | 77.08 | 1.79 g | 0.023 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (10.0 g, 0.116 mol), malononitrile (7.66 g, 0.116 mol), ammonium acetate (1.79 g, 0.023 mol), and acetic acid (50 mL).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-5,6-dimethylnicotinonitrile.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by HPLC) |

| 2-amino-5,6-dimethylnicotinonitrile | 17.0 | 40-60 | >95% |

Step 2: Hydrolysis of 2-Amino-5,6-dimethylnicotinonitrile to 2-Amino-5,6-dimethylnicotinic acid

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5,6-dimethylnicotinonitrile | C₉H₁₁N₃ | 161.20 | 10.0 g | 0.062 |

| Sodium Hydroxide | NaOH | 40.00 | 7.44 g | 0.186 |

| Water | H₂O | 18.02 | 100 mL | - |

| Concentrated HCl | HCl | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-amino-5,6-dimethylnicotinonitrile (10.0 g, 0.062 mol) in a solution of sodium hydroxide (7.44 g, 0.186 mol) in water (100 mL).

-

Heat the mixture to reflux for 8-12 hours, monitoring for the evolution of ammonia gas (use wet pH paper).

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5.

-

A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5,6-dimethylnicotinic acid.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by HPLC) |

| 2-amino-5,6-dimethylnicotinic acid | 11.2 | 80-90 | >97% |

Step 3: Synthesis of this compound via Sandmeyer Reaction

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-5,6-dimethylnicotinic acid | C₉H₁₀N₂O₂ | 180.19 | 5.0 g | 0.028 |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.11 g | 0.031 |

| Concentrated HCl | HCl | 36.46 | 25 mL | - |

| Copper(I) Chloride | CuCl | 98.99 | 3.32 g | 0.034 |

| Water | H₂O | 18.02 | 50 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5,6-dimethylnicotinic acid (5.0 g, 0.028 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (2.11 g, 0.031 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate beaker, dissolve copper(I) chloride (3.32 g, 0.034 mol) in concentrated hydrochloric acid (10 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Expected Yield Range (%) | Purity (by HPLC) |

| This compound | 5.58 | 60-75 | >98% |

Characterization Data (Predicted)

| Compound | Appearance | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| This compound | White to off-white solid | 160-165 | 8.1 (s, 1H), 2.5 (s, 3H), 2.3 (s, 3H) | (Predicted values) | [M+H]⁺ = 200.04 |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Do not isolate the diazonium salt.

-

Handle concentrated acids and other corrosive reagents with care.

-

Nitrogen gas is evolved during the Sandmeyer reaction; ensure adequate ventilation.

Visual Experimental Workflow

Application Notes and Protocols for the Derivatization of 2-Chloro-5,6-dimethylnicotinic Acid in Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and fungicidal properties. The presence of a chloro-substituent at the 2-position of the pyridine ring offers a versatile chemical handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Furthermore, the carboxylic acid moiety can be readily converted into esters, amides, and other functionalities. The dimethyl substitution at the 5- and 6-positions is expected to influence the lipophilicity, steric hindrance, and metabolic stability of the resulting derivatives, potentially leading to novel pharmacological profiles.

These application notes will guide researchers through the common derivatization strategies for 2-chloro-5,6-dimethylnicotinic acid, provide detailed experimental protocols for these reactions, and describe relevant bioassays for screening the synthesized compounds.

Derivatization Strategies